5-(4-Chlorophenyl)-2-hydroxyisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-1-7(2-4-8)10-6-14-11(15)5-9(10)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOFSJDWVKREQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687308 | |
| Record name | 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-43-1 | |
| Record name | 4-Pyridinecarboxylic acid, 5-(4-chlorophenyl)-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261954-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Mechanistic Transformations of 5 4 Chlorophenyl 2 Hydroxyisonicotinic Acid and Its Analogues
Established Synthetic Pathways for 2-Hydroxyisonicotinic Acid Core Structures
The 2-hydroxyisonicotinic acid core, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a derivative of 2-pyridone. The synthesis of this core structure relies on established methods for constructing the pyridinone ring. These methods often involve the condensation of acyclic precursors or the functionalization of a pre-existing pyridine (B92270) ring.
Condensation reactions are a cornerstone of pyridine and pyridinone synthesis, utilizing simple, readily available acyclic compounds to build the heterocyclic ring. acsgcipr.org These reactions typically form the carbon-carbon and carbon-nitrogen bonds of the ring in a sequential or one-pot process.
One of the most fundamental approaches involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org Variations of this method can produce pyridinone structures directly or dihydropyridine (B1217469) intermediates that require a subsequent oxidation step to yield the aromatic ring. baranlab.org
Key named reactions for pyridine ring synthesis that can be adapted for pyridinone cores include:
Hantzsch Pyridine Synthesis: This classic multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. baranlab.org While it traditionally yields dihydropyridines that need oxidation, modifications can lead to pyridone structures.
Guareschi-Thorpe Reaction: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, providing a direct route to substituted 2-pyridones. acsgcipr.org
Kröhnke Pyridine Synthesis: This versatile method uses α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and dehydration to form highly substituted pyridines. wikipedia.org The mechanism begins with the formation of a 1,5-dicarbonyl intermediate, which then reacts with ammonia, cyclizes, and aromatizes to the pyridine product. wikipedia.org
These condensation strategies offer a high degree of flexibility, allowing for the introduction of various substituents on the pyridinone ring by choosing appropriately substituted starting materials.
Table 1: Comparison of General Pyridine/Pyridinone Condensation Reactions
| Reaction Name | Key Reactants | Intermediate/Product Type | General Characteristics |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | Dihydropyridine (requires oxidation) | Multi-component reaction, often produces symmetrical products. baranlab.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl compound | 2-Pyridone | Direct synthesis of pyridone ring. acsgcipr.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Substituted Pyridine | High yields, mild conditions, versatile for tri-substituted products. wikipedia.org |
An alternative to building the pyridinone ring from scratch is the functionalization of a pre-formed pyridine ring. This approach is particularly useful when the desired pyridine precursor is commercially available. Direct and selective C-H functionalization of pyridine can be challenging due to the electron-poor nature of the ring and the coordinating power of the nitrogen atom. rsc.org However, several strategies have been developed.
One common method involves the N-oxidation of a substituted pyridine, such as a nicotinic acid derivative, to form the corresponding pyridine N-oxide. This activation of the ring facilitates subsequent reactions. For example, nicotinic acid can be oxidized to nicotinic acid N-oxide, which can then be treated with phosphorus oxychloride and phosphorus pentachloride, followed by hydrolysis, to yield 2-chloronicotinic acid. google.com This chloro-substituted intermediate can then be hydrolyzed to 2-hydroxynicotinic acid. google.com
Another approach is direct hydroxylation. While chemically challenging, biochemical methods have proven effective. For instance, microbial transformations using specific bacterial strains can achieve regioselective hydroxylation of pyridine carboxylic acids at the C2 position. nih.gov Resting cells of Ralstonia/Burkholderia sp. strain DSM 6920 have been shown to convert various nicotinic acid derivatives into their 2-hydroxy counterparts. nih.gov A process using elemental fluorine in an aqueous solution to directly hydroxylate pyridine compounds at the 2-position has also been reported. google.com
Strategies for Introducing the 4-Chlorophenyl Substituent at Position 5
The introduction of the 4-chlorophenyl group at the 5-position of the 2-hydroxyisonicotinic acid scaffold is a key transformation. This is typically achieved using modern cross-coupling reactions, which have become indispensable tools for forming carbon-carbon bonds.
Transition-metal-catalyzed cross-coupling reactions are widely used for the synthesis and functionalization of pyridine rings. researchgate.net The most common methods for this type of transformation would involve a Suzuki-Miyaura coupling or a Stille coupling.
To perform a Suzuki-Miyaura coupling, a halogenated pyridinone precursor (e.g., 5-bromo-2-hydroxyisonicotinic acid) would be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The synthesis of 2-pyridyl boron reagents can be challenging due to their instability, which can limit the scope of this reaction for certain substrates. researchgate.net
Alternatively, the functional groups can be reversed, where a boronic acid or ester derivative of the pyridinone is coupled with a halogenated benzene (B151609) derivative like 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene.
The timing of this arylation step is flexible. The 4-chlorophenyl group could be introduced early in the synthesis by incorporating it into one of the acyclic precursors before the ring-forming condensation reaction. Alternatively, it can be added to the fully formed 2-hydroxyisonicotinic acid core via C-H activation or after introducing a halogen at the 5-position to act as a handle for cross-coupling.
Methods for Derivatization of 5-(4-Chlorophenyl)-2-hydroxyisonicotinic Acid
The functional groups of this compound—the carboxylic acid and the 2-hydroxyl/2-oxo group—offer multiple handles for further chemical modification to produce a library of related analogues.
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its derivatization is well-established. Common transformations include esterification, amidation, and reduction.
Esterification: The carboxylic acid can be readily converted to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis.
Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose, often in combination with an additive like N-hydroxysulfosuccinimide to improve efficiency. nih.govthermofisher.com This method allows for the introduction of a wide array of amine-containing fragments.
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Abbreviation | Typical Reaction Conditions | Notes |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Aqueous or organic solvent, often with additives (e.g., NHS, HOBt). thermofisher.com | Water-soluble carbodiimide, byproducts are easily removed. thermofisher.com |
| Dicyclohexylcarbodiimide | DCC | Organic solvents (e.g., DCM, DMF). | Forms a urea (B33335) byproduct (DCU) that is insoluble in most organic solvents. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Organic solvents, requires a base (e.g., DIPEA). | Highly efficient coupling reagent. |
The 2-hydroxy group of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. wikipedia.org In solution, the equilibrium is influenced by the polarity of the solvent, with polar solvents favoring the 2-pyridone tautomer. wikipedia.org This dual nature allows for reactions at either the oxygen or nitrogen atom.
O-Alkylation and O-Acylation: The hydroxyl group can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base to form the corresponding O-ethers and O-esters. These reactions typically occur at the oxygen of the 2-hydroxypyridine (B17775) tautomer.
Conversion to 2-Chloropyridine (B119429): A crucial transformation of the 2-pyridone moiety is its conversion to a 2-chloropyridine derivative. This is commonly achieved by treating the pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloro group is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiols, at the 2-position of the pyridine ring, dramatically increasing the structural diversity of accessible analogues.
Chemical Reactivity and Tautomerism of 2-Hydroxypyridinone Systems
The chemical behavior of this compound is intrinsically linked to the tautomeric nature of its core 2-hydroxypyridine structure. This class of heterocyclic compounds exhibits a dynamic equilibrium between two tautomeric forms: the 2-hydroxypyridine form and the 2-pyridinone form. This equilibrium is a critical determinant of the molecule's physical and chemical properties, including its aromaticity, polarity, and reactivity. The position of this equilibrium is sensitive to a variety of factors, most notably the nature of substituents on the pyridine ring and the surrounding solvent environment.
The tautomerization of 2-hydroxypyridine to 2-pyridinone involves the intramolecular transfer of a proton from the exocyclic oxygen atom to the endocyclic nitrogen atom. chemtube3d.com The 2-hydroxypyridine tautomer possesses an aromatic sextet, analogous to phenol, while the 2-pyridinone form, a cyclic amide (lactam), has a more diene-like character. wuxibiology.com Despite the aromaticity of the hydroxy form, the pyridinone tautomer is often significantly stable. wikipedia.org
The position of this equilibrium is highly dependent on the phase and the solvent. In the gas phase, the 2-hydroxypyridine form is generally favored, albeit by a small energy difference. wuxibiology.comnih.gov However, in the solid state and in polar solvents, the equilibrium shifts significantly towards the 2-pyridinone form. wikipedia.orgnih.gov This shift is largely attributed to the greater dipole moment of the 2-pyridinone tautomer, which is better stabilized by polar solvents and by intermolecular hydrogen bonding in the solid state. wuxibiology.comwikipedia.org For instance, X-ray diffraction studies of 2-hydroxy-5-nitropyridine (B147068) have confirmed its existence in the oxo-form in the solid state. semanticscholar.orgresearchgate.net
The equilibrium constant (KT = [2-pyridinone]/[2-hydroxypyridine]) is a quantitative measure of the relative stability of the two tautomers. In non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts, whereas in polar solvents such as water, the equilibrium constant can be as high as 900, indicating a strong preference for the 2-pyridinone form. nih.gov
| Solvent | Dielectric Constant | KT |
|---|---|---|
| Gas Phase | 1 | ~0.4 |
| Cyclohexane | 2.02 | 1.7 |
| Chloroform | 4.81 | 6.0 |
| Acetonitrile | 37.5 | >10 |
| Water | 80.1 | ~900 |
The electronic nature of substituents on the pyridine ring plays a crucial role in modulating the position of the tautomeric equilibrium. semanticscholar.org The effect of a substituent is dependent on its position relative to the hydroxyl and nitrogen atoms. Generally, electron-withdrawing groups tend to favor the 2-pyridinone form, while electron-donating groups can shift the equilibrium towards the 2-hydroxypyridine form, although this is a simplification and the interplay of inductive and resonance effects must be considered.
For substituents at the 6-position of the 2-hydroxypyridine ring, the electronic effect on the tautomeric equilibrium has been shown to be primarily inductive in character. semanticscholar.org A Hammett analysis of the tautomeric equilibrium constants for a series of 6-substituted 2-hydroxypyridines reveals a strong correlation with the inductive substituent constant (σI), with large negative ρ values indicating that electron-withdrawing groups stabilize the 2-pyridinone form. semanticscholar.orgresearchgate.net
The influence of substituents at the 5-position, which is para-like to the hydroxyl group and meta-like to the nitrogen, is more complex. An electron-withdrawing group at this position, such as a nitro group in 2-hydroxy-5-nitropyridine, has been shown to favor the 2-pyridinone tautomer. semanticscholar.orgelsevierpure.com
The following table summarizes the tautomeric equilibrium constants for some substituted 2-hydroxypyridines in various solvents, illustrating the impact of substituent electronics and solvent polarity. semanticscholar.org
| Substituent | Solvent | KT |
|---|---|---|
| Unsubstituted | THF | 1.5 |
| Unsubstituted | DMSO | 2.3 |
| Unsubstituted | Water | >20 |
| 6-Chloro | THF | 0.03 |
| 6-Chloro | DMSO | 0.04 |
| 6-Chloro | Water | 0.05 |
| 5-Nitro | THF | >20 |
| 5-Nitro | DMSO | >20 |
| 5-Nitro | Water | >20 |
The data clearly indicate that the electron-withdrawing 6-chloro substituent shifts the equilibrium towards the 2-hydroxypyridine form (KT < 1), while the strongly electron-withdrawing 5-nitro group heavily favors the 2-pyridinone form (KT > 20). semanticscholar.org Based on these trends, it is highly probable that this compound exists predominantly in the 2-pyridinone tautomeric form in most solvents, particularly in polar media.
Structure Activity Relationship Sar and Structural Determinants of Biological Function for 5 4 Chlorophenyl 2 Hydroxyisonicotinic Acid Analogues
Analysis of the 4-Chlorophenyl Moiety's Contribution to Bioactivity
The substituent at the 5-position of the pyridinone ring is a key determinant of biological activity. In analogues such as the 1,3,5-triaryl-1H-pyridin-2-one series, manipulation of the aromatic rings at positions 1, 3, and 5 has been a primary strategy for investigating SAR. nih.gov The 5-aryl group, in this case, a 4-chlorophenyl ring, significantly influences the compound's potency and selectivity.
The presence of the chlorine atom on the phenyl ring has several implications:
Electronic Effects : The electron-withdrawing nature of chlorine alters the electron density of the phenyl ring, which can affect pi-pi stacking interactions or other electronic interactions with the target protein.
Lipophilicity : The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access binding sites within proteins.
Steric Factors : The size and position of the chloro substituent can dictate the orientation of the phenyl ring within the binding pocket, promoting favorable interactions and preventing steric clashes.
In the development of AMPA receptor antagonists, for instance, the exploration of different aromatic rings at the 5-position of the pyridone core was critical. nih.gov This systematic modification led to the discovery of potent compounds, highlighting that the nature of the 5-aryl substituent is a crucial factor in modulating biological activity. nih.gov The 4-chlorophenyl moiety, therefore, is not merely a structural placeholder but an active contributor to the molecule's pharmacodynamic profile.
Mechanistic Role of the 2-Hydroxy/2-Oxo Group in Ligand-Target Interactions
The 2-hydroxyisonicotinic acid scaffold exists in tautomeric equilibrium with its 2-pyridinone (2-oxo-1,2-dihydropyridine) form. This 2-oxo moiety is a critical functional group for establishing interactions with biological targets. Pyridinone scaffolds are recognized in medicinal chemistry for their ability to serve as hydrogen bond donors and acceptors. nih.gov
The mechanistic importance of this group is primarily due to its hydrogen-bonding capabilities:
Hydrogen Bond Donor : The N-H group in the pyridinone ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptor : The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
This dual functionality allows the 2-oxo group to form multiple hydrogen bonds with amino acid residues in a protein's active site, such as lysine (B10760008), arginine, or phenylalanine. nih.gov These interactions are often essential for anchoring the ligand in the correct orientation for effective biological activity. In the context of kinase inhibition, for example, such hydrogen bonds with the hinge region of the ATP binding pocket are a common feature of potent inhibitors. nih.gov The planarity and aromaticity of the pyridinone ring also facilitate favorable stacking interactions within the binding site.
Importance of the 4-Carboxylic Acid Functionality in Modulating Biological Effects
The carboxylic acid group is a fundamental functional group in drug design, often playing a central role in the pharmacophore of a therapeutic agent. nih.govlongdom.org Its presence at the 4-position of the isonicotinic acid ring is vital for several reasons.
At physiological pH, the carboxylic acid group is typically ionized to its carboxylate form. researchgate.net This negative charge is often crucial for direct, high-energy interactions with biological targets.
Key Roles of the 4-Carboxylic Acid Group:
| Feature | Description | Reference |
| Pharmacophore Element | The carboxylate can form strong ionic bonds or salt bridges with positively charged amino acid residues like arginine or lysine in a receptor's binding site. It can also act as a hydrogen bond acceptor. | researchgate.net |
| Solubility | The ionized form significantly enhances the water solubility of the molecule, a critical property for drug absorption and distribution. | researchgate.net |
| Membrane Permeation | While crucial for binding, the charged nature of the carboxylate can limit passive diffusion across biological membranes. This property must be balanced for optimal bioavailability. | nih.gov |
The essential nature of this group is underscored by the common strategy in medicinal chemistry of using bioisosteres—functional groups with similar physicochemical properties—to replace the carboxylic acid. nih.gov The goal of such replacements is often to overcome drawbacks like metabolic instability or poor membrane permeability while retaining the key binding interactions. nih.gov The fact that numerous strategies exist to mimic the carboxylic acid function highlights its foundational importance in modulating biological effects. nih.gov
Comparative SAR Studies of Related Pyridinone and Isonicotinic Acid Derivatives
SAR studies on various classes of pyridinone and isonicotinic acid derivatives reveal common principles that are applicable to 5-(4-chlorophenyl)-2-hydroxyisonicotinic acid.
In one class of 4(1H)-pyridone derivatives developed as antimalarial agents, substitutions on the pyridine (B92270) ring were shown to be critical for activity. nih.gov A non-chiral 4(1H)-pyridone derivative, GW844520, demonstrated high activity, but its development was halted due to cardiotoxicity. nih.gov Subsequent quantitative structure-activity relationship (QSAR) studies indicated that increasing the electro-topological state atom index (ETSA) and the frontier electron density of the carbonyl oxygen and nitrogen atoms could be beneficial for higher antimalarial activity. nih.gov
For isonicotinic acid hydrazide derivatives, QSAR studies have shown that the reactivity of the pyridine nitrogen atom is essential for biological activity against Mycobacterium tuberculosis. nih.gov Correlations suggest that steric and electronic effects of substituents influence this reactivity and, consequently, the antibacterial potency. nih.gov Other studies on isonicotinic acid hydrazides found that compounds featuring hydroxyl (OH), methoxy (B1213986) (OCH3), or chloro groups often exhibited significant antimicrobial activity. colab.wsnih.gov
In the context of anti-HIV agents, modifications at positions 3, 4, and 6 of the pyridinone ring were found to be crucial for antiviral activity. frontiersin.org The discovery of perampanel, a noncompetitive AMPA receptor antagonist, emerged from SAR studies on 1,3,5-triaryl-1H-pyridin-2-one derivatives, where optimizing the aromatic substituents at each of these three positions was key to achieving high potency. nih.gov
Comparative SAR Insights:
| Compound Class | Key SAR Findings | Target/Activity | Reference |
| 4(1H)-Pyridones | Rational substitution at positions 2 and 4 can improve activity. Increased electron density on the carbonyl oxygen and ring nitrogen may enhance bioactivity. | Antimalarial | nih.gov |
| Isonicotinic Acid Hydrazides | The reactivity of the pyridine nitrogen is essential. Substituents with OH, OCH3, and chloro groups are often active. | Antimycobacterial, Antimicrobial | nih.govcolab.wsnih.gov |
| Pyridinone Derivatives | Modifications on positions 3, 4, and 6 are crucial for activity. | Anti-HIV | frontiersin.org |
| 1,3,5-Triaryl-1H-pyridin-2-ones | Manipulation of aryl rings at positions 1, 3, and 5 is critical for optimizing potency. | AMPA Receptor Antagonist | nih.gov |
Advanced Computational and Theoretical Methodologies in the Study of 5 4 Chlorophenyl 2 Hydroxyisonicotinic Acid
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mechanism and affinity.
Molecular docking simulations predict how 5-(4-Chlorophenyl)-2-hydroxyisonicotinic acid might fit into the active site of a target protein. The process generates various possible binding poses and calculates a "docking score" for each, which estimates the binding affinity. A lower docking score generally indicates a more favorable and stable interaction. For instance, in studies of structurally related compounds containing a (4-chlorophenyl) moiety, docking scores against various protein targets have been reported. The docking score of one such methanone (B1245722) derivative against human mitochondrial branched-chain aminotransferase was found to be -6.898, indicating strong binding potential. ijper.org While specific docking studies for this compound are not widely published, analogous studies provide a framework for expected outcomes. The binding energy indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding.
Table 1: Illustrative Molecular Docking Binding Affinities of Related Chlorophenyl Compounds
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
| (Pyrazol-1-yl)(4-chlorophenyl)methanone Derivative | Human Mitochondrial Branched-chain Aminotransferase ijper.org | -6.898 |
| 2-(4-chlorophenyl)-4-oxoquinazolin Derivative | Dihydrofolate Reductase nih.gov | -7.5 |
| 5-(4-chlorophenyl) pyrazole (B372694) Derivative | Cannabinoid Receptor 1 (CB1R) mdpi.com | -8.2 |
This table presents data from related compounds to illustrate typical binding affinity values obtained through molecular docking.
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the molecule's biological activity. Common interactions include:
Hydrogen Bonds: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the isonicotinic acid ring are prime candidates for forming strong hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine.
Hydrophobic Interactions: The chlorophenyl ring is hydrophobic and likely to interact with nonpolar residues such as leucine, valine, and phenylalanine within the binding pocket.
Pi-Pi Stacking: The aromatic nature of the phenyl and pyridine (B92270) rings can lead to pi-pi stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine.
In studies of other molecules with a 4-chlorophenyl group, interactions with key residues have been detailed. For example, docking of certain quinazolinone derivatives revealed interactions with residues such as LYS74, GLU165, and THR41 in the target enzyme's active site. mdpi.comresearchgate.net These findings help to build a picture of the binding site's characteristics, such as its size, shape, and distribution of polar and nonpolar regions.
Quantum Chemical Approaches (Density Functional Theory, Hartree-Fock)
Quantum chemical methods are used to investigate the electronic structure and reactivity of molecules from first principles. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common approaches, providing detailed information about electron distribution and molecular orbitals. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations on analogous compounds, such as 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have been used to determine these values. nih.gov Such studies help predict the stability and reactivity of this compound.
Table 2: Representative Frontier Orbital Energies from DFT Studies on Analogous Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline nih.gov | B3LYP/6-311G** | -5.98 | -1.75 | 4.23 |
| 2-(4-chlorophenyl)-quinoline-3-carbonitrile Derivative researchgate.net | B3LYP/6–311++G(d,p) | -6.85 | -2.41 | 4.44 |
This table contains data from structurally related molecules to demonstrate the application of DFT in calculating electronic properties.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting molecular reactivity and intermolecular interactions. The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like oxygen or nitrogen). These areas are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are favorable for nucleophilic attack.
Green/Yellow: Regions of near-zero potential, often corresponding to nonpolar, hydrophobic areas of the molecule.
For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carboxyl groups and the nitrogen of the pyridine ring. Positive potential (blue) would be expected around the hydrogen atoms of these functional groups. This information is critical for understanding how the molecule will interact with biological targets and other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogues.
A QSAR study involves calculating a wide range of molecular descriptors for a set of related compounds with known biological activities. These descriptors can be categorized as:
Topological: Describing the connectivity and branching of atoms.
Electronic: Quantifying features like charge distribution and dipole moment.
Steric: Relating to the size and shape of the molecule.
Hydrophobic: Pertaining to the molecule's lipophilicity.
Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed activity. nih.gov The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a robust and predictive model.
For a series of isonicotinic acid derivatives, a QSAR study might reveal that properties like molecular volume, specific electronic charges on the pyridine ring, and hydrophobicity of substituents are critical for their biological effect. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Isonicotinic Acid Analogs
| Descriptor Type | Example Descriptor | Description | Potential Relevance |
| Topological | Wiener Index | A measure of molecular branching. | Can relate to how the molecule fits into a binding pocket. |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and interactions with polar residues. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. | Important for steric fit within a receptor site. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Crucial for membrane permeability and hydrophobic interactions. |
This table lists common descriptors that would be relevant in a QSAR analysis of this compound and its derivatives.
Advanced Computational Analysis of this compound Remains a Field for Future Investigation
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific research detailing advanced computational and theoretical studies on the compound This compound is not publicly available at this time. Methodologies such as the development of predictive models for biological activity, the identification of key physicochemical descriptors, and the application of molecular dynamics simulations have become instrumental in modern drug discovery and materials science. However, dedicated studies applying these techniques to this compound have not been published in the accessible scientific domain.
The requested sections—covering predictive modeling, physicochemical descriptors, and molecular dynamics—represent specialized areas of computational chemistry that are typically applied to compounds showing significant promise in preclinical or developmental stages. The absence of such specific data suggests that this compound may be a novel compound, a research intermediate, or a molecule that has not yet been subjected to in-depth computational investigation for therapeutic or other applications.
While general principles of these computational methods are well-established, applying them to a specific molecule requires dedicated research to generate the necessary data for analysis and modeling. Without primary research literature focusing on this compound, a detailed and scientifically accurate article on the specified topics cannot be constructed. This highlights a potential opportunity for future research to explore the computational profile of this molecule, which could uncover its potential biological activities and physicochemical properties.
Future Perspectives and Translational Research Avenues for 5 4 Chlorophenyl 2 Hydroxyisonicotinic Acid
Innovations in Synthetic Strategies for Analog Development
The development of novel analogs of 5-(4-chlorophenyl)-2-hydroxyisonicotinic acid is pivotal for elucidating structure-activity relationships (SAR) and optimizing pharmacological properties. Future synthetic endeavors could focus on several innovative strategies to efficiently generate diverse libraries of related compounds.
One promising approach involves the application of modern cross-coupling methodologies. Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents at various positions on both the pyridine (B92270) and phenyl rings. This would allow for a systematic investigation of the effects of electronic and steric properties on biological activity. Furthermore, late-stage functionalization techniques, including C-H activation, offer a powerful tool for modifying the core scaffold in a more direct and atom-economical manner.
Combinatorial chemistry and high-throughput synthesis platforms can also be leveraged to accelerate the discovery of lead compounds. By generating large, focused libraries of analogs, researchers can rapidly screen for desired biological activities. For instance, the synthesis of a series of amides and esters from the carboxylic acid moiety of this compound could be readily automated.
Moreover, the exploration of novel heterocyclic cores, while retaining the key 4-chlorophenyl substituent, could lead to the discovery of compounds with entirely new pharmacological profiles. The synthesis of analogs where the 2-hydroxyisonicotinic acid is replaced by other heterocycles like pyrazole (B372694), furan, or thiophene (B33073) could be a fruitful avenue. For example, research on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has demonstrated the potential of such modifications in yielding compounds with significant antitumor and anti-HCV activity. researchgate.netnih.gov
| Synthetic Strategy | Potential Application for Analog Development |
| Modern Cross-Coupling Reactions (e.g., Suzuki, Stille) | Introduction of diverse substituents on aromatic rings to probe SAR. |
| C-H Activation/Late-Stage Functionalization | Direct and efficient modification of the core scaffold. |
| Combinatorial Chemistry & High-Throughput Synthesis | Rapid generation of large libraries for screening. |
| Bioisosteric Replacement of the Heterocyclic Core | Exploration of novel pharmacological profiles with different ring systems. |
Unveiling Novel Biological Targets and Therapeutic Applications
The 4-chlorophenyl motif is a common feature in a variety of biologically active molecules, suggesting that this compound may interact with a range of biological targets. A systematic investigation into its pharmacological profile could unveil novel therapeutic applications.
Initial screening efforts should encompass a broad range of assays targeting different protein classes, including enzymes, receptors, and ion channels. Given that analogs containing the 4-chlorophenyl group have shown activity as tubulin polymerization inhibitors, it would be prudent to investigate the potential of this compound in this area, which could have implications for cancer therapy. nih.gov
Furthermore, the discovery of 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide as a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) suggests that the 4-chlorophenyl moiety can be accommodated in the binding sites of neuronal receptors. nih.gov This opens up the possibility of developing analogs of this compound for neurological and psychiatric disorders.
The reported antitumor and anti-HCV activities of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs further underscore the potential of this structural class in infectious diseases and oncology. researchgate.netnih.gov Screening this compound and its derivatives against a panel of cancer cell lines and viral replication assays would be a logical next step.
Integration of Multi-Omics Data with Compound Activity
To gain a deeper understanding of the mechanism of action of this compound and its analogs, the integration of multi-omics data with their biological activity is essential. This approach can provide a holistic view of the cellular response to compound treatment and help identify novel biomarkers and therapeutic targets. nih.gov
Transcriptomics, proteomics, and metabolomics studies can be conducted on cells or animal models treated with active compounds. By analyzing the changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the signaling pathways and cellular processes that are modulated by the compounds. nih.gov This information can provide crucial insights into the mechanism of action and potential off-target effects.
For example, if an analog of this compound shows potent anticancer activity, a multi-omics approach could help to identify the specific signaling pathways that are disrupted, leading to cell death. This could reveal novel drug targets and provide a rationale for combination therapies. Furthermore, multi-omics data can be used to develop predictive models for patient stratification and to identify biomarkers that can be used to monitor treatment response.
| Omics Technology | Potential Application for this compound Research |
| Transcriptomics (RNA-seq) | Identify changes in gene expression to elucidate modulated pathways. |
| Proteomics (Mass Spectrometry) | Determine alterations in protein levels to understand functional cellular changes. |
| Metabolomics (NMR, Mass Spectrometry) | Analyze metabolite profiles to uncover metabolic reprogramming. |
| Integrated Multi-Omics Analysis | Provide a systems-level understanding of the compound's mechanism of action. |
Design of Next-Generation Analogues through Rational Design Principles
As initial SAR data becomes available, rational drug design principles can be applied to guide the synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in this process. nih.gov
If a specific biological target for this compound is identified and its three-dimensional structure is known, molecular docking can be used to predict the binding mode of the compound and its analogs. This information can be used to design modifications that enhance the binding affinity and selectivity. For instance, the introduction of specific functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein could lead to more potent compounds.
QSAR models can be developed to correlate the physicochemical properties of the analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets. Machine learning and artificial intelligence algorithms are increasingly being used to develop more sophisticated and predictive QSAR models.
Role as a Privileged Scaffold in De Novo Drug Discovery Programs
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov While there is currently no evidence to suggest that the this compound core is a privileged scaffold, its constituent parts are found in many bioactive molecules. The 4-chlorophenyl group is a common substituent in many drugs, and the 2-hydroxypyridine (B17775) moiety is also present in a number of pharmacologically active compounds.
Future research could explore whether the this compound scaffold can be used as a template for the design of new drugs targeting a variety of diseases. By systematically decorating the scaffold with different functional groups, it may be possible to generate libraries of compounds with diverse biological activities. This approach has been successfully used with other privileged scaffolds, such as the thiazolo[4,5-d]pyrimidine (B1250722) and 1,3,4-oxadiazole (B1194373) ring systems.
The potential for the this compound framework to serve as a privileged scaffold will ultimately depend on its ability to present a diverse array of chemical functionalities in a three-dimensional space that is complementary to the binding sites of multiple biological targets. Further investigation into the conformational properties of this scaffold and its ability to engage in various non-covalent interactions will be necessary to fully assess its potential in de novo drug discovery programs.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm for chlorophenyl and pyridine rings) .
- HPLC-PDA : Purity (>95%) is assessed using a C18 column (mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm) .
- LC-MS : Validates molecular weight ([M-H]⁻ peak at m/z 278.0) and detects trace impurities .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages (e.g., C₆H₅ClNO₃ requires Cl ≈ 12.7%) .
Advanced: How can researchers address low aqueous solubility in biological assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ≈ 3.5) by buffering solutions to pH 7.4 .
- Pro-Drug Strategies : Synthesize methyl or ethyl esters to improve permeability, followed by enzymatic hydrolysis in vivo .
Advanced: What computational models predict the compound’s interaction with target enzymes (e.g., bacterial enoyl-ACP reductase)?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with enzyme PDB IDs (e.g., 1C14) to map binding affinities. The chlorophenyl group shows hydrophobic interactions with Phe97, while the hydroxyl group forms hydrogen bonds with Tyr158 .
- MD Simulations : GROMACS simulations (10 ns, NPT ensemble) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Advanced: What challenges arise in scaling up synthesis while maintaining high purity?
Q. Methodological Answer :
- Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and metal contamination .
- Continuous Flow Reactors : Improve heat/mass transfer for cross-coupling steps, reducing reaction time from hours to minutes .
- Crystallization Optimization : Use anti-solvent (e.g., hexane) addition in ethanol to enhance crystal yield (>80%) and purity .
Advanced: How should contradictory reports on antimicrobial activity be resolved?
Q. Methodological Answer :
- Standardized Assays : Replicate studies using CLSI/MICE guidelines with fixed inoculum sizes (1×10⁵ CFU/mL) and controls (e.g., ciprofloxacin) .
- SAR Analysis : Compare analogs (e.g., methyl vs. hydroxyl substitutions) to isolate structural determinants of activity .
- Resistance Studies : Perform genomic sequencing of resistant strains to identify mutation hotspots (e.g., FabI gene mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
